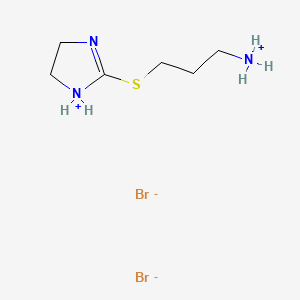
Praseodymium arsenide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium arsenide is a binary inorganic compound composed of praseodymium and arsenic, with the chemical formula PrAs. It is known for its unique properties and applications in various fields, including materials science and electronics. This compound forms cubic crystals and has a structure similar to sodium chloride .
準備方法
Praseodymium arsenide can be synthesized by heating praseodymium and arsenic together. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction is as follows: [ \text{Pr} + \text{As} \rightarrow \text{PrAs} ] This process involves heating the elements in a vacuum or inert atmosphere to prevent oxidation and other side reactions .
化学反応の分析
Praseodymium arsenide undergoes various chemical reactions, including:
Oxidation: When heated, this compound decomposes into arsenic and this compound (Pr4As3). This reaction occurs at elevated temperatures and can be represented as[ 4 \text{PrAs} \rightarrow 3 \text{Pr} + \text{As} ]
Reduction: this compound can be reduced under specific conditions, although detailed reduction reactions are less commonly documented.
Substitution: This compound can participate in substitution reactions with other elements or compounds, leading to the formation of new compounds.
科学的研究の応用
Praseodymium arsenide has several scientific research applications, including:
Semiconductor Materials: It is used in the development of semiconductor devices due to its unique electrical properties.
Photo Optic Applications: This compound is utilized in photo optic applications, where its properties are beneficial for light detection and manipulation.
Materials Science: The compound is studied for its potential use in advanced materials, including high-strength alloys and specialized ceramics.
作用機序
The mechanism of action of praseodymium arsenide is primarily related to its electronic structure and interactions with other materials. As a semiconductor, it can influence the flow of electrons and holes, making it useful in electronic devices. The compound’s effects are largely determined by its ability to form stable bonds with other elements and its behavior under various conditions .
類似化合物との比較
Praseodymium arsenide can be compared with other praseodymium compounds, such as:
- Praseodymium Nitride (PrN)
- Praseodymium Phosphide (PrP)
- Praseodymium Antimonide (PrSb)
- Praseodymium Bismuthide (PrBi)
These compounds share similar properties but differ in their specific applications and chemical behaviors. For example, praseodymium nitride is known for its magnetic properties, while praseodymium phosphide is used in high-temperature applications .
特性
CAS番号 |
12044-28-9 |
|---|---|
分子式 |
AsPr |
分子量 |
215.82925 g/mol |
IUPAC名 |
arsanylidynepraseodymium |
InChI |
InChI=1S/As.Pr |
InChIキー |
NJQBXEXIDZEJEW-UHFFFAOYSA-N |
正規SMILES |
[As]#[Pr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3,4,5-Trimethoxyphenyl)methyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13756973.png)

![1,1'-{[3-(Triethoxysilyl)propyl]imino}bis(3-chloropropan-2-ol)](/img/structure/B13756982.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]triazole-4-carboxamide](/img/structure/B13756985.png)
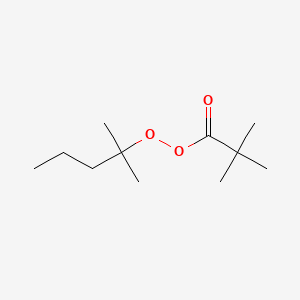
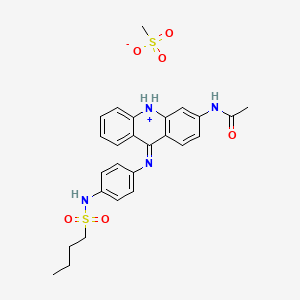
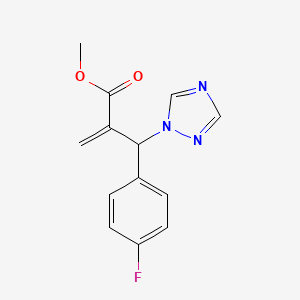

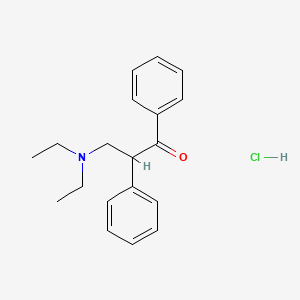

![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)
